N-Trityldiethanolamine

Description

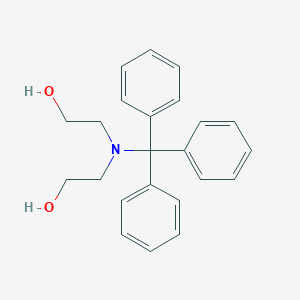

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxyethyl(trityl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c25-18-16-24(17-19-26)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,25-26H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLPWJRMZCVURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403263 | |

| Record name | Ethanol, 2,2'-[(triphenylmethyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-47-3 | |

| Record name | Ethanol, 2,2'-[(triphenylmethyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-HYDROXYETHYL)TRITYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Trityldiethanolamine and Its Derivatives

Historical and Contemporary Approaches to N-Tritylation of Diethanolamine (B148213)

The introduction of the trityl (triphenylmethyl) group as a protecting group for amines has been a significant strategy in organic synthesis. Historically, the N-tritylation of diethanolamine was often a necessary precursor step in the synthesis of more complex molecules, such as monoaza crown ethers. rsc.org Early methods required the protection of the amine functionality of diethanolamine to prevent undesired N-alkylation during subsequent reactions. rsc.org These earlier, more laborious syntheses involved the use of N-substituted diethanolamines like N-trityldiethanolamine to achieve the desired products. rsc.org

Contemporary approaches have evolved, offering more direct and efficient methods. For instance, the use of 4-dimethylamino-N-triphenylmethylpyridinium chloride, a stable and easily handled tritylating agent, provides a facile method for the tritylation of alcohols and amines under mild conditions. orgsyn.org This reagent can be used with various solvents, allowing for better control over stoichiometry and enhanced selectivity. orgsyn.org Another modern approach involves the use of recyclable Lewis acid-based ionic liquids, such as EMIM·AlCl4, which can catalyze the tritylation of alcohols efficiently at room temperature. acs.org This method is compatible with various functional groups, making it a versatile option for orthogonal protection strategies. acs.org

Regioselective and Stereoselective Synthesis Pathways

The selective synthesis of N-substituted diethanolamines is crucial for creating molecules with specific three-dimensional arrangements, which is particularly important in fields like chiral recognition and catalysis. acs.orgresearchgate.net

Epoxide Ring-Opening Reactions with Tritylamine (B134856) Precursors

Epoxide ring-opening reactions are a fundamental and versatile method for constructing functionalized molecules. jsynthchem.comnih.gov These reactions involve the cleavage of the strained three-membered ether ring by a nucleophile. The regioselectivity of the ring-opening is dependent on the reaction conditions. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.orgopenstax.org In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.orglibretexts.org

In the context of synthesizing this compound derivatives, tritylamine or a related precursor could theoretically act as the nitrogen nucleophile, attacking an epoxide. The choice of a chiral epoxide would be essential for introducing stereocenters into the final diethanolamine derivative. The stereochemistry of the starting epoxide would directly influence the stereochemistry of the resulting product.

N-Alkylation and Reductive Amination Strategies

N-alkylation and reductive amination are powerful and widely used methods for the formation of carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method is often preferred over direct N-alkylation with alkyl halides because it avoids the common issue of over-alkylation. masterorganicchemistry.com

For the synthesis of this compound derivatives, one could envision a stepwise approach. For instance, N-tritylamine could be reacted with a suitable halo-alcohol, though this risks over-alkylation. A more controlled strategy would involve reductive amination. N-tritylamine could be reacted with a protected hydroxy-aldehyde or hydroxy-ketone, followed by reduction of the resulting imine. A subsequent deprotection and further functionalization of the hydroxyl group would lead to the desired derivative. A variety of reducing agents can be employed for the reduction step, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comorganic-chemistry.org More recently, methods using carboxylic acids as alkylating agents with borazane as a mild reducing agent have been developed, offering excellent functional group compatibility. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgpjoes.com Key principles include atom economy, the use of catalysts over stoichiometric reagents, and minimizing energy requirements by conducting reactions at ambient temperature and pressure. acs.org

In the synthesis of this compound, applying green chemistry principles would involve several considerations. The choice of solvent is critical; replacing volatile organic compounds (VOCs) with greener alternatives like water or recyclable ionic liquids can significantly reduce the environmental impact. acs.orgpjoes.com Catalytic approaches, such as the use of recyclable Lewis acid catalysts for tritylation, are preferable to using stoichiometric amounts of reagents. acs.org Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental goal. acs.org For example, reductive amination processes that utilize catalytic hydrogenation are highly atom-economical. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing solvent use and waste generation from purification steps. rsc.org

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are critical steps in a multi-step synthesis to ensure the purity of the final product. A common and versatile technique is column chromatography, which separates compounds based on their differential adsorption to a stationary phase. For intermediates in the synthesis of this compound, silica (B1680970) gel column chromatography is a standard method. semanticscholar.org

In some cases, crystallization can be a highly effective method for purifying solid compounds. For example, the product of the N-tritylation of 4-dimethylaminopyridine (B28879) can be crystallized by the addition of an anti-solvent like ethyl acetate (B1210297) to the reaction mixture, yielding a high-purity solid. orgsyn.org For boron-containing intermediates, such as diethanolamine boronates, direct crystallization from the reaction mixture can sometimes be achieved, simplifying the purification process significantly. acs.orgbeilstein-journals.org

Furthermore, to facilitate the purification of boronic acid derivatives, they can be converted into more stable and crystalline forms, such as trifluoroborate salts or diethanolamine (DEA) and N-methyliminodiacetic acid (MIDA) complexes. acs.orgnih.gov These derivatization techniques can dramatically improve the ease of handling and purification of these intermediates.

Below is a table summarizing some of the purification techniques that could be applied to intermediates in the synthesis of this compound and its derivatives.

| Intermediate Type | Purification Technique | Rationale/Example | Reference |

| General Organic Intermediates | Column Chromatography | Separation based on polarity. A standard and widely applicable method. | semanticscholar.org |

| Solid Organic Compounds | Crystallization/Recrystallization | Effective for obtaining high-purity crystalline solids. | orgsyn.org |

| Boronic Acid Derivatives | Derivatization to Boronate Esters or Salts | Conversion to stable, crystalline diethanolamine or MIDA boronates facilitates isolation. | acs.orgnih.gov |

| Boronic Acid Derivatives | Crystallization | Direct crystallization from the reaction mixture can be a simple and efficient purification method. | acs.orgbeilstein-journals.org |

Chemical Reactivity and Reaction Mechanisms of N Trityldiethanolamine

Nucleophilic and Electrophilic Characteristics of the Nitrogen and Hydroxyl Moieties

The reactivity of N-Trityldiethanolamine is rooted in the fundamental principles of nucleophilicity and electrophilicity. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is an electron-deficient species that accepts an electron pair. byjus.comwikipedia.org

The nitrogen atom in this compound contains a lone pair of electrons, rendering it a Lewis base and a potent nucleophilic center. youtube.com Similarly, the oxygen atoms of the two hydroxyl groups possess lone pairs, allowing them to exhibit nucleophilic character. rsc.org This nucleophilicity enables the molecule to react with various electrophiles. However, the reactivity is significantly influenced by the steric hindrance imposed by the large triphenylmethyl (trityl) group attached to the nitrogen. libretexts.org This bulkiness can shield the nitrogen's lone pair, potentially directing reactions towards the less hindered hydroxyl groups.

While the primary characteristic of the nitrogen and hydroxyl groups is nucleophilicity, the molecule can also present electrophilic centers. An electrophile is a chemical species that is attracted to electrons and can accept an electron pair. allen.in The carbon atoms bonded to the nitrogen and oxygen atoms can become electrophilic, particularly under conditions where the heteroatom is protonated or complexed with a Lewis acid, making it a better leaving group.

Table 1: Nucleophilic and Electrophilic Sites of this compound

| Moiety | Atom | Character | Influencing Factors |

| Amino Group | Nitrogen | Nucleophilic | Lone pair availability, steric hindrance from trityl group |

| Hydroxyl Groups | Oxygen | Nucleophilic | Lone pair availability, less sterically hindered |

| Alkyl Backbone | C-N, C-O | Electrophilic | Becomes reactive upon protonation/Lewis acid coordination |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The study of reaction kinetics provides insight into the rates of chemical transformations, while thermodynamics governs the energy changes and spontaneity of these processes. longdom.orgwikipedia.org The rate of a chemical reaction is quantified by the reaction rate constant (k), which is influenced by factors such as temperature, concentration, and the presence of catalysts. wikipedia.org

For this compound, kinetic studies are particularly relevant to the cleavage of the trityl group. The rate of detritylation is highly dependent on experimental conditions. For instance, in acid-catalyzed deprotection, the reaction rate increases significantly as the pH decreases (i.e., acid concentration increases) and as the temperature is elevated. nih.gov This relationship is described by the law of mass action, which states that the rate of a reaction is proportional to the concentration of the reactants. nih.gov

Table 2: Factors Influencing Reaction Kinetics of this compound Detritylation

| Factor | Effect on Rate | Rationale |

| Temperature | Increased temperature accelerates the reaction. nih.gov | Provides more kinetic energy for molecules to overcome the activation energy barrier. wikipedia.org |

| pH | Lower pH (higher acidity) increases the rate of acid-mediated deprotection. nih.gov | Higher concentration of protons leads to more frequent protonation of the substrate. |

| Solvent | Solvent polarity can influence reaction rates by stabilizing charged intermediates. | Polar solvents can stabilize the formation of the trityl carbocation. |

Cleavage and Deprotection Strategies for the Trityl Group

The trityl group is a widely used protecting group for amines and alcohols due to its steric bulk and, most importantly, its susceptibility to cleavage under specific conditions. organic-chemistry.org

The most common method for removing a trityl group is through acid-mediated hydrolysis. The N-C bond in N-tritylamines is highly sensitive to acid. organic-chemistry.org The mechanism proceeds via protonation of the nitrogen atom, which transforms the diethanolamine (B148213) moiety into a good leaving group. Subsequently, the weakened C-N bond cleaves, releasing the diethanolamine and forming a resonance-stabilized triphenylmethyl carbocation (trityl cation). nih.govatdbio.com The exceptional stability of this carbocation is the primary thermodynamic driving force for the reaction. The reaction is typically rapid and can be accomplished with various acids, such as trichloroacetic acid in a solvent like dichloromethane. atdbio.com

The rate of this deprotection is sensitive to both pH and temperature; increasing the acidity and the temperature enhances the rate of trityl group removal. nih.gov

In addition to acidic cleavage, the trityl group can be removed under reductive or oxidative conditions, which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule.

Reductive Cleavage: A notable method for the reductive detritylation of N-tritylamines involves the use of lithium powder with a catalytic quantity of naphthalene. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach is effective for both secondary and tertiary N-tritylamines, affording the corresponding amines in good yields under mild conditions. organic-chemistry.orgresearchgate.net A key advantage of this method is its chemoselectivity; the trityl group can be selectively removed in the presence of other reducible groups like allyl or benzyl (B1604629) ethers. researchgate.net Another reductive strategy employs triethylsilane with a catalytic amount of a Lewis acid, such as triethylsilyl (TES) or trimethylsilyl (B98337) (TMS) triflate, which also proceeds under mild conditions. researchgate.net

Oxidative Cleavage: While less common for simple detritylation, oxidative cleavage of C-N bonds represents another potential pathway. Reagents like molecular iodine can mediate the oxidative cleavage of C-N bonds in related compounds, such as aryl (dimethylamino)methyl groups, to yield aldehydes. rsc.org This type of reaction proceeds through the oxidation of the nitrogen-containing group, leading to bond scission.

Table 3: Comparison of Detritylation Strategies

| Method | Reagents | Conditions | Key Features |

| Acid-Mediated | Trichloroacetic acid, Hydrochloric acid | Acidic, Mild | Fast, common, driven by stable trityl cation formation. nih.govatdbio.com |

| Reductive (Alkali) | Lithium powder, catalytic naphthalene | Mild, Non-acidic | Highly chemoselective. organic-chemistry.orgresearchgate.net |

| Reductive (Silane) | Triethylsilane, catalytic TES/TMS-triflate | Mild | Efficient under non-acidic conditions. researchgate.net |

| Oxidative | Molecular Iodine | Mild, Basic | Potential pathway for C-N bond cleavage. rsc.org |

Investigating Intermediate Species and Transition States in Key Reactions

Understanding the transient species involved in a reaction is crucial for elucidating its mechanism. A reaction intermediate is a short-lived, high-energy molecule that exists in the reaction pathway between reactants and products. The transition state is the specific configuration along the reaction coordinate that has the highest potential energy. britannica.com

In the acid-mediated detritylation of this compound, the key reaction intermediate is the triphenylmethyl carbocation . nih.gov Its high degree of stability, due to the delocalization of the positive charge over the three phenyl rings, is a critical factor in the reaction's feasibility.

The transition state for this reaction is a fleeting arrangement of atoms at the peak of the energy barrier. youtube.com For the C-N bond cleavage step, the transition state can be conceptualized as a structure where the nitrogen atom is protonated (or complexed to a Lewis acid), and the C-N bond is partially broken. ucsb.edu This high-energy state is characterized by partial bonds and developing charges, representing the point of maximum energy on the path from the protonated reactant to the trityl cation and diethanolamine products. britannica.comyoutube.com The structure and energy of this transition state ultimately determine the kinetic rate of the detritylation reaction. arkat-usa.org

N Trityldiethanolamine As a Ligand in Coordination Chemistry

Design Principles for N-Trityldiethanolamine-Based Ligands

The design of ligands based on the this compound framework is guided by the distinct roles of its constituent parts. The primary design elements are the bulky trityl group and the diethanolamine (B148213) backbone, which together define the ligand's steric and electronic profile.

Steric Control: The most prominent feature of this compound is the voluminous trityl group. This group acts as a steric gatekeeper, creating a well-defined three-dimensional pocket around the nitrogen donor atom. This steric hindrance can be strategically employed to:

Control the coordination number of the metal center, preventing the binding of multiple ligands or large substrates.

Protect the metal center from unwanted side reactions or decomposition pathways.

Influence the geometry of the resulting complex, favoring specific spatial arrangements of other co-ligands.

Electronic Tuning: The donor strength of the ligand can be modulated by modifications to its structure. While the parent this compound provides a neutral N-donor and two potentially anionic O-donors (upon deprotonation), its electronic properties could be fine-tuned. For instance, substituting the phenyl rings of the trityl group with electron-withdrawing or electron-donating groups could alter the Lewis basicity of the central nitrogen atom, thereby influencing the stability and reactivity of the metal complex.

Flexibility and Pre-organization: The ethanol (B145695) arms provide conformational flexibility. However, the presence of the bulky trityl group can lead to a degree of pre-organization, where certain conformations are favored even before metal binding. Designing more rigid analogues, for example by incorporating the ethanol arms into a cyclic structure, could enhance the chelate effect and lead to more stable complexes.

The overarching design principle for this compound-based ligands is the balance between steric bulk and coordinating ability. The trityl group provides a scaffold that can create a unique coordination environment, while the diethanolamine portion offers versatile binding options through its nitrogen and oxygen atoms.

Complexation with Transition Metals and Main Group Elements

This compound's structure, featuring one nitrogen and two oxygen atoms, allows it to coordinate with a variety of transition metals and main group elements. Its behavior as a ligand is characterized by its potential to form stable chelate rings.

The denticity of this compound can vary depending on the metal ion, the reaction conditions, and the presence of other competing ligands. It possesses the potential to coordinate in several modes:

Monodentate: In the presence of strong, competing ligands or under conditions where the hydroxyl groups are protonated, this compound might coordinate solely through its central nitrogen atom. However, this mode is less common due to the thermodynamic stability gained from chelation.

Bidentate: The ligand can coordinate through the nitrogen atom and one of the deprotonated hydroxyl groups, forming a five-membered chelate ring (N,O-coordination). This mode leaves one hydroxyl arm free, which could potentially interact with other species in solution or in the solid state.

Tridentate: The most encompassing coordination mode for this ligand is as a tripodal, tridentate ligand. lehigh.edu In this fashion, it binds to a metal center using the apical nitrogen atom and the two oxygen atoms of the deprotonated ethanol arms, forming two stable five-membered chelate rings. lehigh.edu This facial (fac) coordination creates a stable complex where the ligand cradles the metal ion. lehigh.edu This N,O,O-coordination is common for related amino-alcohol ligands like triethanolamine, which readily forms stable complexes with many metals by acting as a tetradentate or tridentate ligand. mdpi.com

The formation of chelate complexes with polydentate ligands like this compound is generally favored over coordination with multiple monodentate ligands due to the chelate effect—an entropically driven stabilization. nih.gov

The conformation of this compound is heavily dictated by the steric demands of the large trityl group. nih.gov This has a profound influence on the geometry and accessibility of the metal's coordination sphere.

Upon coordination in a tridentate fashion, the trityl group looms over the coordination pocket, effectively creating a molecular "umbrella" or cavity. This conformation can enforce a specific geometry on the complex, typically a distorted trigonal pyramidal or octahedral geometry if three other ligands are present. researchgate.net The bulky nature of the trityl group can prevent the approach of other large ligands, thereby controlling the stoichiometry and structure of the final complex. researchgate.net This steric shielding can also stabilize the metal center, for example, by protecting it from solvent molecules or other reactive species. researchgate.net The study of how different rotamers, or conformers, influence the stability and reactivity of metal complexes is a key aspect of conformational analysis in coordination chemistry. nih.govmdpi.com

Spectroscopic Characterization of this compound Coordination Complexes

The formation of coordination complexes with this compound can be monitored and characterized using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. lehigh.edunih.govcore.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic broad O-H stretching band for the alcohol groups. Upon deprotonation and coordination to a metal center, this band disappears. New bands appearing in the low-frequency region (typically 400-600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed M-O and M-N bonds, providing direct evidence of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. wikipedia.org Upon coordination, the chemical shifts of the protons and carbons in the ethanol arms of the ligand are expected to change significantly compared to the free ligand. The signals for the methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen and oxygen atoms are particularly sensitive to the coordination environment. wikipedia.org

While specific, detailed spectroscopic data for this compound complexes are not widely published, the following table provides representative expected values for key spectroscopic features based on data from analogous tripodal amino-alcohol and diethanolamine complexes.

| Feature | Technique | Expected Observation for Complex |

| O-H Stretch | IR Spectroscopy | Disappearance of the broad ν(O-H) band (typically ~3300-3400 cm⁻¹) of the free ligand upon deprotonation and coordination. |

| Metal-Ligand Stretches | IR Spectroscopy | Appearance of new bands in the far-IR region, corresponding to ν(M-O) (approx. 450-600 cm⁻¹) and ν(M-N) (approx. 400-500 cm⁻¹), confirming the formation of coordinate bonds. researchgate.net |

| Methylene Protons | ¹H NMR | Significant downfield or upfield shifts of the -CH₂- protons adjacent to the coordinated N and O atoms compared to the free ligand, indicating a change in the electronic environment. mdpi.com |

| Trityl Group Protons | ¹H NMR | Shifts in the aromatic region (7.0-7.5 ppm) may be observed, reflecting changes in the steric and electronic environment upon complexation. |

| Methylene Carbons | ¹³C NMR | Changes in the chemical shifts of the carbon atoms in the ethanol backbone, providing further evidence of ligand-metal interaction. |

This table is representative and based on general principles and data for similar compounds due to a lack of specific published data for this compound complexes.

Catalytic Applications of this compound Metal Complexes

Metal complexes are central to the field of catalysis, and the ligand's structure plays a crucial role in determining the catalyst's activity and selectivity. While specific catalytic applications of this compound complexes are not extensively documented, their structural features suggest potential utility in homogeneous catalysis.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. acsgcipr.org The design of the ligand is paramount for controlling the reaction. The combination of a sterically hindered environment and available coordination sites in this compound complexes makes them interesting candidates for various catalytic transformations.

For example, related metal complexes with tris-hydroxylamine ligands have demonstrated high catalytic activity in oxidation reactions, such as the aerobic conversion of thiols to disulfides. researchgate.net The defined pocket created by the trityl group in this compound complexes could offer shape selectivity in oxidation catalysis, favoring the oxidation of substrates that can fit within the cavity while excluding bulkier ones. The ability to stabilize higher oxidation states of metals, a key step in many oxidative catalytic cycles, could be another feature imparted by this type of ligand framework. researchgate.net While research has shown that derivatives of this compound can be used to create metal complexes that mimic the catalytic activity of enzymes, mdpi.com the direct application of simple this compound metal complexes in mainstream homogeneous catalysis remains an area for future exploration.

Investigations into Potential Heterogeneous Catalysis

Extensive research has been conducted to explore the applications of various ligands in the development of heterogeneous catalysts, which are crucial for numerous industrial chemical processes. These catalysts, being in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. The primary strategies for creating such catalysts involve immobilizing a homogeneous catalyst onto a solid support or designing porous crystalline materials like metal-organic frameworks (MOFs) where the ligand is an integral part of the structure.

A thorough review of scientific literature and chemical databases reveals a notable absence of studies specifically investigating this compound as a ligand in the context of heterogeneous catalysis. While the trityl group is known for its steric bulk and has been employed in other areas of chemistry, and N-alkyldiethanolamines can act as ligands, the specific combination in this compound has not been reported as a component of a solid-supported catalyst or as a building block in a metal-organic framework for heterogeneous catalytic applications.

Searches for this compound immobilized on common supports such as silica (B1680970), alumina, or polymers, or its use as a linker in MOFs for catalytic purposes, have not yielded any specific research findings. core.ac.uk The literature on heterogeneous catalysis is vast, covering a wide array of ligands and support materials, yet this compound remains unmentioned in this specific application. researchgate.netrsc.org

Therefore, there is currently no available research data, detailed findings, or established protocols concerning the use of this compound in heterogeneous catalysis to present in this article. The potential of this compound in creating recyclable and robust catalytic systems remains an unexplored area of research.

Applications of N Trityldiethanolamine in Advanced Organic Synthesis

Utilization as a Protecting Group in Multi-Step Syntheses

The trityl (triphenylmethyl, Tr) group is a well-established protecting group in organic synthesis, primarily for primary alcohols, but also for amines and thiols. nih.govnih.govwikipedia.org Its considerable steric bulk allows for the selective protection of less hindered functional groups. The stability of the trityl group under basic, oxidative, and reductive conditions, coupled with its lability under acidic conditions, makes it a valuable tool in multi-step synthetic sequences.

The N-Trityldiethanolamine molecule contains both a secondary amine and two primary hydroxyl groups. The trityl group, covalently bound to the nitrogen atom, effectively serves as a protecting group for the amine functionality. rsc.orgorganic-chemistry.org This protection prevents the amine from participating in undesired reactions, such as acylation or alkylation, while allowing for chemical transformations at other sites of a molecule. encyclopedia.pub

Simultaneously, the diethanolamine (B148213) backbone presents two hydroxyl groups. While the trityl group is typically used to protect hydroxyls, in this compound, the hydroxyls are initially free. However, the trityl group's presence on the nitrogen can influence the reactivity of these hydroxyls. In principle, this compound can act as a bifunctional building block where the amine is pre-protected. The hydroxyl groups can then be reacted or protected as needed in a synthetic sequence. For instance, a related compound, O-Tr-2-ethanolamine, has been synthesized through the selective protection of the hydroxyl group, showcasing the versatility of trityl-type protecting groups. Current time information in Bangalore, IN.

The deprotection of the trityl group from the nitrogen atom is typically achieved under acidic conditions, regenerating the free amine. rsc.org This allows for subsequent synthetic manipulations at the nitrogen center.

Orthogonal protection is a powerful strategy in the synthesis of complex molecules, enabling the selective removal of one protecting group in the presence of others. peptide.comnih.govsigmaaldrich.comiris-biotech.de This is crucial in multi-step syntheses where different functional groups need to be manipulated independently. nih.gov The trityl group is a key player in many orthogonal protection schemes, particularly in peptide and oligonucleotide synthesis. peptide.comnih.gov

While direct and specific applications of this compound in a comprehensive orthogonal strategy are not extensively documented in the reviewed literature, its structure lends itself to such applications. The trityl-protected amine is stable to conditions under which other protecting groups, such as silyl (B83357) ethers (e.g., TBS) on the hydroxyl groups, might be cleaved. Conversely, the hydroxyl groups of this compound could be protected with groups labile under conditions that leave the N-trityl group intact. For example, the hydroxyls could be protected as esters, which can be cleaved under basic conditions, while the N-trityl group remains stable. This differential reactivity is the cornerstone of orthogonal protection. peptide.comnih.gov

An example of an orthogonal strategy involving a trityl group is its use alongside an acid-labile group like tert-butoxycarbonyl (Boc) and a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.de The trityl group can often be removed under slightly different acidic conditions than Boc, allowing for selective deprotection.

Role as a Chiral Auxiliary or Scaffold in Asymmetric Synthesis

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. nih.gov A chiral scaffold, similarly, provides a three-dimensional framework to control the spatial arrangement of reacting partners. nih.gov

Currently, there is a lack of direct research in the surveyed literature demonstrating the use of this compound itself as a chiral auxiliary or scaffold in asymmetric synthesis. For this compound to function as a chiral auxiliary, it would first need to be resolved into its enantiomers or a chiral center would need to be introduced into the molecule. The synthesis of chiral derivatives of this compound could potentially lead to novel chiral ligands or auxiliaries. nih.govnih.govresearchgate.netorganic-chemistry.orgtaylorfrancis.comsigmaaldrich.com The two hydroxyl groups could, for instance, coordinate to a metal center, and if the nitrogen atom were part of a chiral environment, this could create a chiral catalyst for asymmetric transformations. nih.govorganic-chemistry.org The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. taylorfrancis.comsigmaaldrich.comfrontiersin.orgsigmaaldrich.com

Precursor in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

This compound can serve as a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity. One notable application is in the preparation of β-amino alcohols. These motifs are important structural units in many natural products and pharmaceutical agents. organic-chemistry.orgenamine.net

The reaction of N-tritylamine with oxiranes provides a route to N-tritylated β-aminoalcohols, which are described as useful building blocks in organic synthesis. While this reaction uses tritylamine (B134856), this compound offers a scaffold that already contains the amino alcohol functionality, with the amine being protected. This pre-functionalized nature makes it an attractive starting material. The hydroxyl groups of this compound can be modified or activated to participate in further reactions, leading to a variety of derivatives.

Although specific examples of blockbuster drugs derived directly from this compound are not prominent in the literature, the synthesis of intermediates for the pharmaceutical industry is a key area of chemical research. mdpi.com The structural core of this compound is related to diethanolamine, which is a known building block in chemical synthesis. The introduction of the trityl group provides a lipophilic character and a protecting group, which can be advantageous in certain synthetic routes.

Building Block for Nitrogen-Containing Heterocycles and Complex Architectures

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. encyclopedia.pubnih.govnih.govmdpi.com The development of new synthetic routes to these structures is a constant focus of organic chemistry. This compound, with its diethanolamine backbone, is a potential building block for the synthesis of six-membered heterocycles such as morpholines and piperazines. encyclopedia.pubnih.govnih.govmdpi.comorganic-chemistry.org The two hydroxyl groups and the secondary amine are suitably positioned for cyclization reactions with appropriate dielectrophiles to form these heterocyclic rings. The trityl group would serve as a protecting group for the nitrogen during the synthesis and could be removed in a final step.

Furthermore, the bifunctional nature of the hydroxyl groups in this compound makes it a candidate for the construction of more complex molecular architectures, such as macrocycles and supramolecular assemblies. rsc.orgnih.govenamine.netwikipedia.orgresearchgate.netnih.govnih.govmdpi.comrsc.orgrsc.org Macrocycles are of significant interest in drug discovery and materials science. nih.govenamine.netresearchgate.netmdpi.com For instance, diethanolamine itself has been used as a linker in the synthesis of phosphazane macrocycles. rsc.org The N-trityl substituent in this compound would add significant steric bulk and lipophilicity, which could influence the self-assembly properties and the final architecture of such macrocycles. The field of supramolecular chemistry, which studies the non-covalent interactions that govern the formation of large, well-defined structures, could potentially leverage the properties of this compound in the design of new functional materials. wikipedia.orgnih.govnih.govrsc.orgrsc.org

Integration of N Trityldiethanolamine in Polymer and Materials Science Research

Monomer or Crosslinking Agent in Polymer Synthesis

There is a notable absence of specific research detailing the use of N-Trityldiethanolamine as a primary monomer or crosslinking agent in the synthesis of common polymer architectures.

Polyurethane and Polyester (B1180765) Architectures

No specific studies were identified that document the incorporation of this compound into either polyurethane or polyester chains. Theoretically, its diol functionality would allow it to act as a chain extender or crosslinker in reactions with diisocyanates to form polyurethanes, or with dicarboxylic acids (or their derivatives) to form polyesters. The bulky trityl group would be expected to significantly influence the polymer's properties, potentially increasing rigidity, altering solubility, and creating steric hindrance that could affect reaction kinetics and final polymer morphology. However, empirical data from dedicated research to confirm these hypotheses are not present in the available literature.

Development of Functional Polymeric Materials

Consistent with the lack of information on its use in polymer synthesis, there is no specific research on the development of functional polymeric materials that incorporate this compound moieties.

Self-Assembled Systems and Supramolecular Polymers

There are no published findings on the role of this compound in the formation of self-assembled systems or supramolecular polymers. The trityl group's potential for π-π stacking interactions could, in theory, drive self-assembly processes, but this has not been explored or documented.

Responsive Materials Incorporating this compound Moieties

The scientific literature does not describe the creation of responsive materials, such as those that react to stimuli like pH, light, or temperature, based on this compound. The trityl group is known to be acid-labile, suggesting a potential for creating pH-responsive materials; however, no studies have been published that leverage this property in a polymeric system.

Advanced Characterization Techniques for this compound-Containing Polymers

As no polymers containing this compound have been specifically synthesized and reported in the literature, there is consequently no information on their characterization. Were such polymers to be created, a standard suite of characterization techniques would likely be employed.

Table 1: Potential Characterization Techniques for Hypothetical this compound-Containing Polymers

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural verification of the polymer, confirmation of this compound incorporation, and determination of monomer ratios in copolymers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups characteristic of the polymer backbone (e.g., urethane (B1682113) or ester linkages) and the this compound moiety. |

| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determination of molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers. |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), to understand the impact of the bulky trityl group on the polymer's thermal properties. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and degradation profile of the polymer. |

Theoretical and Computational Investigations of N Trityldiethanolamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgntnu.no It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. wikipedia.org DFT is favored for its balance of accuracy and computational cost, making it suitable for molecules of the size of N-Trityldiethanolamine.

In a typical DFT study, a geometry optimization is performed to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. This involves iteratively calculating the forces on each atom and adjusting their positions until the total energy is minimized. uc.edufz-juelich.de Functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G* are commonly used for such optimizations. researchgate.net The resulting optimized structure provides precise data on bond lengths and angles.

Table 1: Predicted Geometric Parameters for Optimized this compound Structure (Illustrative) This table presents hypothetical data that would be obtained from a DFT geometry optimization.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (quaternary) | C (phenyl) | ~1.54 Å | |

| C (quaternary) | N | ~1.48 Å | ||

| N | C (ethanol) | ~1.47 Å | ||

| C (ethanol) | O | ~1.43 Å | ||

| O | H | ~0.96 Å | ||

| Bond Angle | C (phenyl) | C (quaternary) | C (phenyl) | ~109.5° |

| C (phenyl) | C (quaternary) | N | ~109.5° | |

| C (quaternary) | N | C (ethanol) | ~112.0° | |

| C (ethanol) | N | C (ethanol) | ~110.0° | |

| N | C (ethanol) | C (ethanol) | ~111.0° | |

| Dihedral Angle | C (phenyl) | C (quaternary) | N | C (ethanol) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter indicating the chemical stability of a molecule; a large gap suggests high stability and low reactivity.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemical calculation. uni-muenchen.dechemrxiv.org By partitioning the total electron density among the constituent atoms, it provides insight into the electronic distribution. researchgate.net This analysis helps identify which atoms are electron-rich (negative charge) and thus likely to act as nucleophilic centers, and which are electron-poor (positive charge), marking them as potential electrophilic sites. For this compound, the nitrogen and oxygen atoms are expected to carry negative charges, making them the primary sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data from an FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Associated with electron-donating capability (nucleophilicity), likely localized on the nitrogen and oxygen lone pairs. |

| LUMO | -0.5 eV | Associated with electron-accepting capability (electrophilicity), likely distributed over the trityl group's aromatic rings. |

| Energy Gap (ΔE) | 5.7 eV | Indicates high kinetic stability and low reactivity. |

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Illustrative) This table presents hypothetical data from a Mulliken population analysis.

| Atom | Predicted Mulliken Charge (a.u.) | Implication |

| Nitrogen (N) | -0.65 | Electron-rich; primary nucleophilic center. |

| Oxygen (O) | -0.75 | Electron-rich; strong nucleophilic and hydrogen-bonding site. |

| Quaternary Carbon (C) | +0.20 | Electron-deficient due to bonding with electronegative nitrogen. |

| Hydroxyl Hydrogen (H) | +0.45 | Electron-poor; acidic proton. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum calculations that often focus on static, minimum-energy structures, MD simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of interacting particles. nih.goviaanalysis.com

For this compound, MD simulations can reveal its conformational landscape. The bulky trityl group and the flexible diethanolamine (B148213) side chains can adopt various spatial arrangements. MD simulations can track the rotation around single bonds and identify the most populated conformations in different environments (e.g., in a vacuum or in a specific solvent). mun.ca Furthermore, these simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent like water or ethanol (B145695), one can observe the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and nitrogen sites and the surrounding solvent molecules, providing insights into its solubility and solvation thermodynamics. mdpi.com

Prediction of Chemical Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the likely course of chemical reactions, offering a way to screen potential outcomes before undertaking laboratory experiments. arxiv.orgnih.govfrontiersin.org By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most energetically favorable pathways from reactants to products. nih.gov This involves locating not only the stable intermediates but also the high-energy transition states that connect them.

A transition state is a specific, high-energy configuration that a molecule must pass through to transform from reactant to product. masterorganicchemistry.comwikipedia.org It represents an energy maximum along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. wikipedia.org Locating the precise geometry and energy of the transition state is crucial for understanding reaction kinetics, as its energy relative to the reactants defines the activation energy barrier (Ea). nih.govwikipedia.org A higher activation energy corresponds to a slower reaction rate.

Table 4: Illustrative Reaction Energetics for a Hypothetical Alkylation of this compound

This table presents a hypothetical energy profile for the reaction: this compound + CH3I → [Transition State]‡ → N-Methyl-N-Trityldiethanolammonium Iodide.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Baseline energy of starting materials. |

| Transition State (‡) | +22.5 | Activation energy barrier; determines the reaction rate. nih.gov |

| Products | -15.0 | Overall reaction is exothermic (releases energy). |

To quantify the reactivity of this compound more precisely, various theoretical descriptors for nucleophilicity and electrophilicity can be calculated. rsc.org Nucleophilicity refers to the ability of a species to donate an electron pair to form a new covalent bond. wikipedia.org The nitrogen and oxygen atoms in this compound, with their lone pairs of electrons, are the inherent nucleophilic centers.

Computational indices, such as the global nucleophilicity index (N), can be derived from DFT calculations. researchgate.net This index, often based on the HOMO energy, provides a quantitative measure of a molecule's nucleophilic strength, allowing it to be ranked against other known nucleophiles. lmu.delmu.de Similarly, electrophilicity indices (E) can be calculated from the LUMO energy to predict how readily the molecule will accept electrons. For this compound, the primary nucleophilic sites are the nitrogen and oxygen atoms, while the aromatic rings of the trityl group could potentially act as electrophilic sites in certain reactions. These descriptors are invaluable for predicting the outcomes of polar reactions. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of N Trityldiethanolamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. longdom.org For N-Trityldiethanolamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and molecular framework.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

The structural elucidation of this compound is achieved through a systematic analysis of its NMR spectra.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. Due to the molecule's symmetry, the two ethanol (B145695) arms are chemically equivalent. The spectrum is expected to show signals for the aromatic protons of the trityl group, the methylene (B1212753) protons of the ethanol arms, and the hydroxyl protons. The trityl group's fifteen protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The four protons of the N-CH₂ group and the four protons of the CH₂-O group would each appear as a triplet, likely in the δ 2.5-4.0 ppm range. netlify.appchemistrysteps.com The hydroxyl (OH) proton signal would be a broad singlet, and its chemical shift is variable depending on concentration and solvent. chemistrysteps.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, one would expect to see signals for the four unique carbon types in the trityl group (the quaternary carbon attached to the nitrogen, and the ipso, ortho, meta, and para carbons of the phenyl rings), and two signals for the carbons of the equivalent ethanol arms (-CH₂-N and -CH₂-O). docbrown.info

2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular structure by showing correlations between nuclei. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the two different methylene groups of the ethanol arms (N-CH₂-CH₂-OH), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. columbia.edu It would be used to definitively assign the chemical shifts of the protonated carbons, such as the methylene carbons of the ethanol arms and the CH carbons of the trityl group's phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds). wisc.edu It is particularly useful for identifying quaternary (non-protonated) carbons. github.io Key HMBC correlations would include those from the N-CH₂ protons to the quaternary carbon of the trityl group, and from the aromatic protons to other carbons within the phenyl rings, thus confirming the attachment of the diethanolamine (B148213) moiety to the trityl group.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ ppm) (Predicted) | ¹³C Chemical Shift (δ ppm) (Predicted) | Key 2D Correlations (Predicted) |

| Trityl-H (aromatic) | 7.20-7.50 (m, 15H) | 145 (ipso-C), 128-130 (ortho/meta-C), 127 (para-C) | HMBC: to other aromatic carbons and the quaternary Trityl-C. |

| Trityl-C (quaternary) | - | ~70-75 | HMBC: from aromatic protons and N-CH₂ protons. |

| N-CH₂ | ~2.7 (t, 4H) | ~55-60 | COSY: to HO-CH₂. HSQC: to its own carbon. HMBC: to HO-CH₂ carbon and Trityl-C. |

| HO-CH₂ | ~3.6 (t, 4H) | ~60-65 | COSY: to N-CH₂. HSQC: to its own carbon. HMBC: to N-CH₂ carbon. |

| OH | Variable (br s, 2H) | - | - |

Advanced NMR Techniques for Dynamic Studies

Dynamic NMR (DNMR) spectroscopy is employed to study molecular motions, such as conformational changes or restricted bond rotations that occur on the NMR timescale. scispace.combeilstein-journals.org For molecules like N,N-dialkylated amides, restricted rotation around the C-N amide bond can lead to the observation of distinct signals for different conformers at low temperatures. beilstein-journals.org While this compound lacks an amide bond, hindered rotation around the bulky C-N single bonds could potentially be investigated using variable-temperature (VT) NMR studies. nih.gov By recording spectra at different temperatures, one could determine if any dynamic processes, such as the interconversion between different rotamers, are occurring and calculate the energy barriers associated with these processes. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of fragmentation patterns. tutorchase.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. leeder-analytical.comlcms.cz This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₂₃H₂₇NO₂), the calculated exact mass would be compared to the experimentally measured mass to confirm its molecular formula with high confidence. HRMS is crucial in differentiating between compounds that may have the same nominal mass but different elemental compositions. hpst.czwikipedia.org

Tandem Mass Spectrometry (MSⁿ) for Elucidation of Isomers

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to probe the structure of a molecule. longdom.orgnih.gov In a typical experiment, the molecular ion ([M+H]⁺) of this compound is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. scienceready.com.aulibretexts.org

For this compound, the most predictable and likely dominant fragmentation pathway would involve the cleavage of the C-N bond to yield the highly stable triphenylmethyl (trityl) cation. Other expected fragmentations would involve cleavage alpha to the nitrogen atom, a common pathway for amines. miamioh.edulibretexts.org

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion Structure (Predicted) | Fragmentation Pathway (Predicted) |

| 346.2115 | [C₂₃H₂₇NO₂ + H]⁺ | Molecular Ion (Protonated) |

| 243.1168 | [C₁₉H₁₅]⁺ | Loss of the diethanolamine moiety, forming the stable trityl cation. This is expected to be the base peak. |

| 316.1853 | [C₂₁H₂₂NO]⁺ | Loss of ethylene (B1197577) oxide (C₂H₄O) from the molecular ion. |

| 302.1696 | [C₂₀H₂₀NO]⁺ | Loss of formaldehyde (B43269) (CH₂O) from the m/z 316 fragment. |

| 104.0757 | [C₄H₁₀NO]⁺ | Cleavage alpha to the nitrogen, loss of the trityl radical. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. renishaw.comspectroscopyonline.com Absorptions in an IR spectrum or scattering peaks in a Raman spectrum correspond to specific bond vibrations (stretching, bending, etc.), allowing for the identification of functional groups present in the molecule. mdpi.com

For this compound, the key functional groups to be identified are the hydroxyl (-OH) group, the tertiary amine (C-N) bond, and the aromatic trityl group.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the alcohol groups. msu.edulibretexts.org

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ would correspond to the aromatic C-H stretches of the trityl group. Peaks just below 3000 cm⁻¹ would be due to the aliphatic C-H stretches of the methylene groups in the ethanol arms. libretexts.org

C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic phenyl rings of the trityl group. libretexts.org

C-N Stretch: The C-N stretching vibration for a tertiary amine typically appears in the 1250-1000 cm⁻¹ region. msu.edunih.gov

C-O Stretch: A strong absorption for the C-O stretching of the primary alcohol groups is expected around 1050 cm⁻¹. msu.edu

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations of the trityl group would be expected to produce strong and sharp Raman signals, making it a useful technique for characterizing the carbon skeleton. renishaw.comnih.gov

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretch (H-bonded) | 3200-3600 | Weak | Broad, Strong (IR) |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 | Medium-Strong |

| Aromatic C=C | Ring Stretch | 1450, 1490, 1600 | 1450, 1490, 1600 | Medium-Strong |

| C-O | Stretch | ~1050 | Weak | Strong (IR) |

| C-N | Stretch | 1000-1250 | Medium | Medium (IR) |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. mcmaster.caresearchgate.net The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions, and thus the entire molecular structure, can be determined with high precision. mcmaster.ca

For chiral molecules, such as derivatives of diethanolamine that may be synthesized from chiral precursors, SC-XRD is particularly crucial as it can be used to determine the absolute configuration of the stereocenters. This is often achieved through the use of anomalous dispersion effects, typically by employing a radiation wavelength that is close to the absorption edge of a heavy atom within the structure.

In the context of N-substituted diethanolamine derivatives, SC-XRD studies have been pivotal in confirming their molecular structures. For instance, the crystal structures of various N-aryl and N-alkyl diethanolamine derivatives have been successfully elucidated, providing a wealth of information on their conformational properties. nih.govresearchgate.net A study on the diastereomeric complex of a racemic diethanolamine derivative with a chiral resolving agent, (-)-camphor-10-sulphonic acid, utilized single-crystal XRD to characterize the complex, which was instrumental in understanding the chiral separation process. arkat-usa.org

Table 1: Representative Crystallographic Data for N-Substituted Diethanolamine Derivatives

| Compound/Feature | N-methyldiethanolamine complex tandfonline.com | 1:1 Adduct of 3,5-Dinitrobenzoic Acid and Diethanolamine jlu.edu.cn |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1 |

| a (Å) | 10.123(2) | 0.4609(2) |

| b (Å) | 11.456(2) | 0.7405(5) |

| c (Å) | 19.345(4) | 1.0684(6) |

| α (°) | 90 | 95.50(5) |

| β (°) | 98.78(3) | 98.72(3) |

| γ (°) | 90 | 104.33(5) |

| Z | 4 | 1 |

This table presents representative crystallographic data for derivatives and adducts of diethanolamine to illustrate typical crystal systems and unit cell parameters. Data for this compound is not available.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of various intermolecular interactions. scirp.org These non-covalent forces, although individually weak, collectively determine the stability and physical properties of the crystalline material. For N-substituted diethanolamines, the primary intermolecular interactions are expected to be hydrogen bonding and van der Waals forces.

A systematic study of the crystal packing in six different N-substituted diethanolamine ligands revealed several common features. nih.govresearchgate.net A predominant observation was the extensive network of intermolecular O-H···O hydrogen bonds, where the hydroxyl groups of the diethanolamine moiety act as both donors and acceptors. nih.govresearchgate.net These interactions often lead to the formation of chains or more complex hydrogen-bonded topologies. nih.govresearchgate.net Interestingly, in these studied derivatives, the tertiary nitrogen atom was not typically involved in intermolecular hydrogen bonding, likely due to steric hindrance from the N-substituent and the surrounding groups. nih.govresearchgate.net

In the case of this compound, the bulky trityl group would be expected to exert a significant influence on the crystal packing. The large size of the trityl group would likely prevent close packing of the molecules and could lead to the formation of cavities or channels within the crystal lattice. Furthermore, the phenyl rings of the trityl group could participate in C-H···π and π···π stacking interactions, adding another layer of complexity to the intermolecular forces at play.

In a mononuclear Ni(II) complex with N-methyldiethanolamine, Hirshfeld surface analysis was employed to investigate the intermolecular interactions in the solid state. tandfonline.com This analysis revealed that the crystal structure was primarily stabilized by H···H, C···H/H···C, and O···H/H···O contacts. tandfonline.com Similar interactions would be expected to contribute to the stability of the crystal lattice of this compound.

The molecules of 3,5-dinitrobenzoic acid and diethanolamine in their 1:1 adduct are interconnected by intermolecular hydrogen bonds, forming a two-dimensional network. jlu.edu.cn This highlights the strong tendency of the diethanolamine backbone to form robust hydrogen-bonded assemblies.

Table 2: Key Intermolecular Interactions in N-Substituted Diethanolamine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |

| O-H···O Hydrogen Bond | Hydroxyl Group | Hydroxyl Group | O···O distance: ~2.7-2.9 Å | nih.govresearchgate.net |

| C-H···O Hydrogen Bond | C-H (various) | Oxygen | - | researchgate.net |

| C-H···π Interaction | C-H (alkyl/aryl) | Phenyl Ring | - | researchgate.net |

| H···H Contacts | Hydrogen | Hydrogen | - | tandfonline.com |

| O···H Contacts | Oxygen | Hydrogen | O···H distance: ~2.79 Å | tandfonline.com |

This table summarizes common intermolecular interactions observed in the crystal structures of N-substituted diethanolamine derivatives, which can be considered as a model for this compound.

Derivatization Strategies for Analytical and Synthetic Applications of N Trityldiethanolamine

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

The direct analysis of polar compounds like N-Trityldiethanolamine can be challenging due to issues such as poor volatility for gas chromatography (GC) and weak chromophores for ultraviolet-visible (UV) spectroscopic detection. osha.govjst.go.jp Chemical derivatization overcomes these limitations by converting the two hydroxyl groups into new functional groups with more favorable analytical properties. This process improves chromatographic behavior, enhances ionization efficiency for mass spectrometry (MS), and introduces moieties that are readily detectable. jfda-online.comgcms.cz

Acylation is a common strategy to decrease polarity and increase the volatility of compounds containing hydroxyl groups, making them suitable for GC-MS analysis. gcms.cz For this compound, the two hydroxyl groups can be esterified using various acylating agents. For instance, reaction with fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), not only increases volatility but also introduces fluorine atoms, which significantly enhances the response of an electron capture detector (ECD), enabling trace-level analysis. jfda-online.comgcms.cz Similarly, benzoylation can yield derivatives with unique mass spectra, aiding in their unambiguous identification. osti.gov

For high-performance liquid chromatography (HPLC), derivatization aims to attach a chromophoric or fluorophoric tag to the molecule, drastically improving detection limits with UV or fluorescence detectors. jst.go.jp Given that this compound lacks a strong native chromophore, this is a critical strategy. Reagents that react with the secondary amine or the hydroxyl groups of the diethanolamine (B148213) moiety are particularly effective. Examples of such derivatizing agents successfully used for diethanolamine, and thus applicable to its N-trityl counterpart, include 1-naphthylisothiocyanate (NITC), dansyl chloride, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). osha.govjst.go.jprsc.org The reaction with FMOC-Cl, for example, yields a highly fluorescent derivative, allowing for sensitive detection. jst.go.jp

The selection of a derivatization reagent is guided by the analytical technique and the desired outcome, as summarized in the table below.

Table 1: Derivatization Reagents for Enhanced Analysis of this compound

| Reagent Class | Example Reagent | Target Functional Group(s) | Analytical Technique | Enhancement |

|---|---|---|---|---|

| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | Hydroxyl, Amine | GC-MS, GC-ECD | Increases volatility and detector response |

| Acylating Agent | Benzoyl Chloride | Hydroxyl, Amine | GC-MS | Creates unique, identifiable mass spectra osti.gov |

| Sulfonyl Chloride | Dansyl Chloride | Hydroxyl, Amine | HPLC-UV, HPLC-Fluorescence | Adds a fluorescent tag for sensitive detection rsc.org |

| Isothiocyanate | 1-Naphthylisothiocyanate (NITC) | Amine, Hydroxyl | HPLC-UV | Introduces a strong UV-absorbing chromophore osha.gov |

Synthesis of this compound Conjugates and Probes

The functional groups of this compound provide chemical handles for its conjugation to other molecules, enabling the synthesis of targeted probes for research applications. The two hydroxyl groups can be esterified or etherified to link the this compound scaffold to molecules of interest, including fluorophores, biotin, or other bioactive compounds. researchgate.netmdpi.com This modular approach allows for the creation of probes where the this compound unit can act as a sterically demanding structural element or a core for building more complex molecular architectures.

The synthesis of fluorescent probes is a prominent application. mdpi.com By reacting this compound with a fluorophore that has a reactive group, such as a carboxylic acid or an activated ester, a fluorescent conjugate can be formed. For example, a fluorophore like a Safirinium derivative, which contains a carboxylic acid, can be coupled to one or both hydroxyl groups of this compound. researchgate.net This is often achieved using esterification methods like the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under mild conditions. organic-chemistry.org Such reactions create a stable ester linkage, covalently attaching the fluorescent tag to the this compound molecule.

Table 2: Potential Strategies for Synthesizing this compound Probes

| Probe Type | Conjugation Strategy | Reagents | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Steglich Esterification | Fluorophore with -COOH, DCC, DMAP | Fluorescence imaging, sensing researchgate.netorganic-chemistry.org |

| Biotinylated Probe | Esterification | Biotin-COOH, coupling agents | Affinity purification, detection |

| Drug Conjugate | Esterification/Etherification | Drug with -COOH or -OH, coupling agents | Targeted delivery systems |

Modification for Specific Chemical Reactions or Catalytic Cycles

The this compound structure, containing both nitrogen and oxygen donor atoms, is an excellent candidate for use as a ligand in organometallic chemistry and catalysis. researchgate.netresearchgate.net Diethanolamine and its derivatives are known to form stable complexes with a variety of transition metals, acting as tridentate or bidentate ligands that can influence the reactivity and selectivity of a metal center. mdpi.comchemmethod.com The N-trityl group introduces significant steric bulk near the metal coordination site, which can be exploited to control substrate access and enforce specific stereochemical outcomes in catalytic reactions.

The two hydroxyl groups can be modified to fine-tune the electronic and steric properties of the ligand. For example, converting the hydroxyls to ether or ester groups alters the ligand's donor properties and steric profile. These modifications can be used to create a library of related ligands, allowing for the systematic optimization of a catalyst for a specific chemical transformation. researchgate.net

Alternatively, this compound can be used directly to synthesize metal complexes. For instance, it can react with metal halides like nickel(II) chloride or copper(II) bromide to form coordination complexes. chemmethod.com In such a complex, the central nitrogen and the two hydroxyl oxygens can coordinate to the metal ion. These complexes themselves can be active catalysts or serve as precursors to catalytic species. The bulky trityl group would occupy a significant portion of the coordination sphere, creating a unique steric environment that could be beneficial for selective catalysis, such as in asymmetric addition reactions or polymerization. researchgate.net The modification of the ligand sphere is a powerful strategy for controlling the reactivity of metal catalysts, and the this compound framework offers a tunable and sterically defined platform for designing new catalytic systems. nih.gov

Future Research Directions and Emerging Trends in N Trityldiethanolamine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of N-Trityldiethanolamine and its derivatives often relies on conventional methods that may not align with the modern principles of green chemistry. Future research is increasingly directed towards the development of more sustainable and efficient synthetic protocols.

One of the most promising avenues is the adoption of enzymatic catalysis . researchgate.netnih.govjove.com Enzymes offer unparalleled selectivity and operate under mild reaction conditions, significantly reducing energy consumption and the formation of byproducts. chalmers.se Research into the enzymatic synthesis of chiral amino alcohols, for instance, has demonstrated the potential of enzymes like transketolases, transaminases, and dioxygenases to create complex stereochemistries with high precision. nih.govjove.com The application of these biocatalysts to the synthesis of this compound could lead to more environmentally benign processes. The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these emerging methodologies. synthiaonline.comund.eduijnc.ir The development of continuous flow synthesis methods for related nitrogen-containing compounds has also shown promise in improving reaction efficiency and scalability. nih.gov

Another key trend is the exploration of novel catalytic systems . This includes the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which have proven effective in a variety of organic transformations under mild conditions. chalmers.se Furthermore, the development of eco-friendly reaction media, such as deep eutectic solvents or even water, is being investigated to replace hazardous organic solvents. mdpi.com The goal is to devise synthetic routes that are not only efficient in terms of yield but also minimize environmental impact. beilstein-journals.org

| Sustainable Methodology | Key Advantages | Potential Application to this compound Synthesis | Relevant Research Findings |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced byproducts. chalmers.se | Stereoselective synthesis of chiral derivatives, regioselective modifications. | Successful synthesis of chiral amino-alcohols and amino acid-sugar alcohol conjugates. researchgate.netnih.govjove.com |

| Flow Chemistry | Improved reaction control, enhanced safety, ease of scalability. nih.gov | Large-scale, efficient production of this compound. | High-yield, continuous flow synthesis of N,N-dimethyltryptamine analogues has been demonstrated. nih.gov |

| Green Solvents | Reduced environmental impact, improved safety. mdpi.com | Performing synthesis in aqueous media or deep eutectic solvents. | Successful organic syntheses have been reported in various green solvents. mdpi.com |

| Organocatalysis | Avoidance of toxic heavy metals, mild reaction conditions. chalmers.se | Utilizing catalysts like N-heterocyclic carbenes for efficient bond formation. | NHCs have been shown to be effective catalysts for a wide range of organic reactions. chalmers.se |

Expanding the Scope of this compound in Materials Science

The unique structural features of this compound make it an attractive building block for the creation of advanced materials. unc.edu Its potential applications in polymer science and the development of functional materials are areas of growing interest.